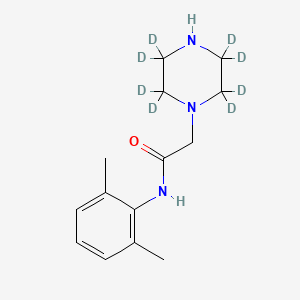
N-(2,6-Dimethylphenyl)-1-piperazine-D8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 is a deuterated derivative of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into chemical compounds can significantly alter their physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and deuterated acetic anhydride.
Acylation Reaction: 2,6-dimethylaniline is reacted with deuterated acetic anhydride to form N-(2,6-dimethylphenyl)acetamide-d8.
Piperazine Introduction: The N-(2,6-dimethylphenyl)acetamide-d8 is then reacted with piperazine under appropriate conditions to yield the final product, N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 N-oxide.
Reduction: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)ethanol-d8.
Substitution: N-(2,6-Dimethyl-4-nitrophenyl)-2-(piperazin-1-yl)acetamide-d8 or N-(2,6-Dimethyl-4-bromophenyl)-2-(piperazin-1-yl)acetamide-d8.
科学研究应用
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium isotope effects.
Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the synthesis of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)ethanol
- N-(2,6-Dimethyl-4-nitrophenyl)-2-(piperazin-1-yl)acetamide
Comparison: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in drug development and research, offering potential advantages in terms of efficacy and safety.
属性
分子式 |
C14H21N3O |
|---|---|
分子量 |
255.38 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)/i6D2,7D2,8D2,9D2 |
InChI 键 |
NJKRFQIWDJSYOK-COMRDEPKSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])[2H] |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


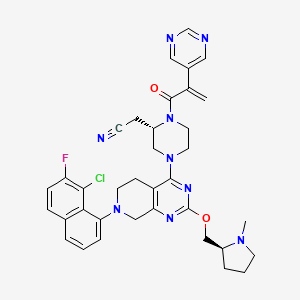
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)


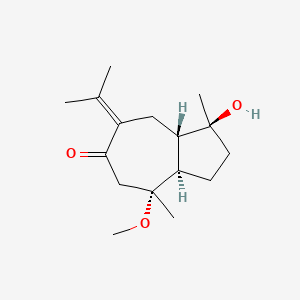

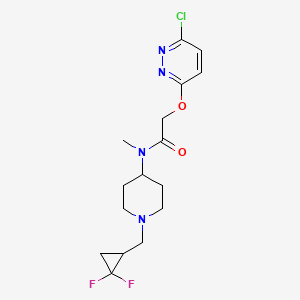
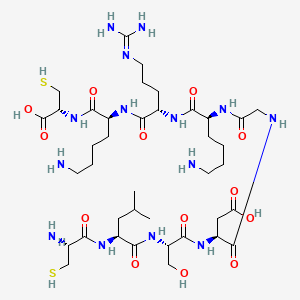

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)

